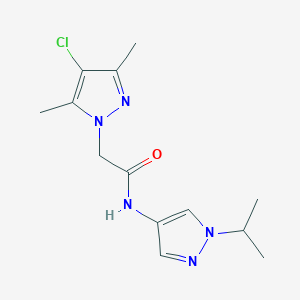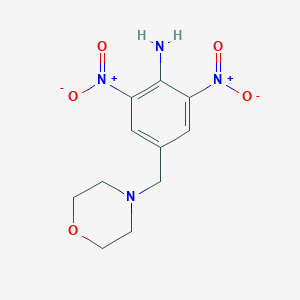![molecular formula C12H14N6O5 B4328332 ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328332.png)
ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate
説明
Ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate, also known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and bacterial growth. ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has also been shown to inhibit the growth and proliferation of bacteria by disrupting their cell membranes. In addition, ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
Ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has several advantages for lab experiments, including its high purity, low toxicity profile, and potent activity against cancer cells and bacteria. However, ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate can be difficult to synthesize in large quantities, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate research, including the development of new synthesis methods to increase the yield and purity of the compound, the evaluation of its potential as a therapeutic agent for cancer and bacterial infections, and the exploration of its use as a fluorescent probe for imaging. Further research is needed to fully understand the mechanism of action of ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate and to determine its potential as a therapeutic agent in various disease settings.
Conclusion:
ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to increase its yield and purity, making it suitable for scientific research applications. ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been found to exhibit potent anticancer and antimicrobial activity, and has a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate and to determine its potential as a therapeutic agent in various disease settings.
科学的研究の応用
Ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as a fluorescent probe for imaging. ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to have significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
ethyl 2-[3-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O5/c1-2-23-12(20)8-16-4-3-10(15-16)14-11(19)7-17-6-9(5-13-17)18(21)22/h3-6H,2,7-8H2,1H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVMOUPHJDGIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-acetic acid, 3-[[2-(4-nitro-1H-pyrazol-1-yl)acetyl]amino]-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328254.png)
![1-[4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328261.png)
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328266.png)
![7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one](/img/structure/B4328280.png)
![9-benzyl-3-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4328285.png)

![ethyl 6'-amino-1,3'-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328293.png)
![methyl 6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328304.png)

![methyl 3-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328343.png)
![3,6-diamino-5-cyano-N-[2-(1H-indol-3-yl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328344.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328363.png)
![methyl [2-(4-fluorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B4328370.png)
